3-(3-Cloro-5-fluorofenil)benzonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

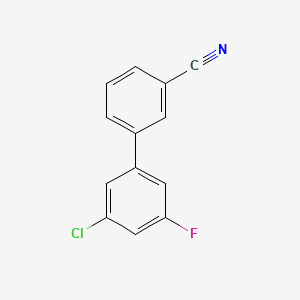

3-(3-Chloro-5-fluorophenyl)benzonitrile is an organic compound with the molecular formula C13H7ClFN. It is a derivative of benzonitrile, featuring a chloro and fluoro substituent on the phenyl ring.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(3-Chloro-5-fluorophenyl)benzonitrile serves as a versatile building block in organic synthesis. Its structural features allow for the formation of more complex molecules, which are essential in developing new materials and pharmaceuticals.

The compound has been investigated for its potential biological activities, particularly:

- Enzyme Inhibition: Studies indicate that it may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

- Receptor Binding: Its structural properties suggest it could interact with various receptors, including metabotropic glutamate receptors, which are crucial in neurological functions and disorders .

Medicinal Chemistry

Research has shown that derivatives of 3-(3-Chloro-5-fluorophenyl)benzonitrile exhibit promising anticancer properties. The presence of fluorine enhances lipophilicity and metabolic stability, making these compounds effective against various cancer cell lines .

Case Study: Anticancer Activity

A study evaluated several derivatives of benzonitrile for their cytotoxic effects on cancer cell lines. Modifications at different positions on the aromatic rings significantly influenced their activity, demonstrating the importance of structural optimization in drug design .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)benzonitrile typically involves the reaction of 3-chloro-5-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of halogenated aromatic compounds as starting materials, followed by nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of 3-(3-Chloro-5-fluorophenyl)benzonitrile may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chloro-5-fluorophenyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: Involving the replacement of the chloro or fluoro group with other substituents.

Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.

Coupling Reactions: Forming new carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts such as palladium or nickel. Reaction conditions often involve specific temperatures, solvents, and reaction times to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds .

Mecanismo De Acción

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes and potentially lead to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 3-(3-Chloro-5-fluorophenyl)benzonitrile include:

- 3-Chloro-4-fluorobenzonitrile

- 3-Chloro-5-fluorobenzonitrile

- 3-(3-Chloro-4-fluorophenyl)benzonitrile

Uniqueness

What sets 3-(3-Chloro-5-fluorophenyl)benzonitrile apart from these similar compounds is the specific positioning of the chloro and fluoro groups on the phenyl ring. This unique arrangement can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

3-(3-Chloro-5-fluorophenyl)benzonitrile, with the molecular formula C13H7ClFN, is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by the presence of both chloro and fluoro substituents on its phenyl ring, which influences its biological activity and potential applications in drug development.

- IUPAC Name : 3-(3-chloro-5-fluorophenyl)benzonitrile

- Molecular Weight : 233.65 g/mol

- Chemical Structure :

C13H7ClFN

The biological activity of 3-(3-Chloro-5-fluorophenyl)benzonitrile is primarily attributed to its interaction with specific molecular targets. The electron-withdrawing nature of the chloro and fluoro groups enhances the compound's reactivity, allowing it to modulate various biological processes through enzyme or receptor interactions. Notably, it has been studied for its potential as a ligand for metabotropic glutamate receptors, which play crucial roles in neurotransmission and are implicated in various neurological disorders .

Anticancer Properties

Research has indicated that compounds similar to 3-(3-Chloro-5-fluorophenyl)benzonitrile exhibit significant anticancer activity. For instance, studies on fluorinated benzonitriles have shown that modifications can lead to enhanced potency against cancer cell lines. The presence of fluorine can improve the lipophilicity and metabolic stability of the compounds, making them more effective as therapeutic agents .

TRPM5 Agonism

A notable study identified a series of TRPM5 agonists, including derivatives related to 3-(3-Chloro-5-fluorophenyl)benzonitrile. These compounds demonstrated selective activation of TRPM5 channels, which are involved in gastrointestinal motility. The lead compound showed promising results in enhancing motility in mouse models, indicating potential therapeutic applications for gastrointestinal disorders .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of benzonitrile, including 3-(3-Chloro-5-fluorophenyl)benzonitrile. The synthesized compounds were evaluated for their biological activity against different cancer cell lines. The results indicated that modifications at the ortho and para positions significantly affected their cytotoxicity profiles .

Case Study 2: Pharmacokinetics and Efficacy

In vivo studies assessing the pharmacokinetics of related compounds revealed that structural modifications influenced absorption, distribution, metabolism, and excretion (ADME) properties. The findings suggested that compounds with similar structures could be optimized for better efficacy and reduced side effects in therapeutic applications .

Comparative Analysis

The following table summarizes the biological activities of 3-(3-Chloro-5-fluorophenyl)benzonitrile compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-(3-Chloro-5-fluorophenyl)benzonitrile | Anticancer; TRPM5 Agonist | Ligand-receptor interactions |

| 3-Chloro-4-fluorobenzonitrile | Moderate anticancer activity | Similar mechanism; less potency |

| 3-(4-Fluorophenyl)benzonitrile | Low anticancer activity | Different substitution pattern affects efficacy |

Propiedades

IUPAC Name |

3-(3-chloro-5-fluorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFN/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUESONCCELXLSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742720 |

Source

|

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345732-63-9 |

Source

|

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.